Differentiation from MES: Altered Heterocyclic Core Impacts Buffering pKa
Pyrrolidin-1-ylmethanesulfonic acid is a structural analog of the common biological buffer MES (2-(N-morpholino)ethanesulfonic acid), where the morpholine ring is replaced by a pyrrolidine ring. This substitution removes the ether oxygen, increasing the basicity of the tertiary amine. Tertiary amines with non-complexing substituents have been shown to have pKa values systematically higher than their morpholine counterparts [1]. This class-level inference suggests pyrrolidin-1-ylmethanesulfonic acid will have a higher pKa than MES (pKa 6.15 at 25°C), making it a potentially more suitable buffer for pH ranges above 6.5 without needing to switch to a different chemical class [2]. Direct experimental pKa data for the target compound is absent from available public literature.
| Evidence Dimension | Acid Dissociation Constant (pKa) for Buffering Capacity |
|---|---|
| Target Compound Data | Predicted pKa > 6.5 (based on pyrrolidine core basicity vs. morpholine) |
| Comparator Or Baseline | MES (2-(N-morpholino)ethanesulfonic acid): pKa = 6.15 at 25°C [2] |
| Quantified Difference | Estimated ΔpKa > 0.35 units (no direct measurement available for target compound) |
| Conditions | Aqueous solution, 25°C, I=0.1 M (standard conditions for MES measurement) |
Why This Matters
This predicted shift can bridge a gap in Good's buffer series, offering a new non-complexing option for biochemical assays near pH 6.5-7.0 where MES loses capacity.
- [1] Kandegedara, A., Rorabacher, D.B. (1999). Noncomplexing Tertiary Amines as 'Better' Buffers Covering the Range of pH 3-11. Temperature Dependence of Their Acid Dissociation Constants. Analytical Chemistry, 71(15), 3140-3144. View Source
- [2] Good, N.E., Winget, G.D., Winter, W., Connolly, T.N., Izawa, S., Singh, R.M. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477. View Source
